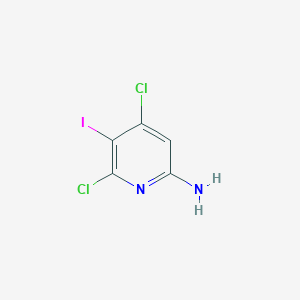
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine typically involves the chloromethylation of 2-(difluoromethyl)-3-methylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as quaternary ammonium salt . The reaction conditions are usually mild, and the process is efficient, making it suitable for industrial production.
Industrial Production Methods
For large-scale production, the process can be optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The industrial production methods focus on minimizing environmental impact and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for cell tracking and imaging.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can affect the function of the target proteins and alter cellular pathways. The difluoromethyl group can also influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloromethylfurfural: Another compound with a chloromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
5-(Azidomethyl)furfural: Used in the synthesis of natural herbicides.
Uniqueness
5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H8ClF2N |
|---|---|
Peso molecular |
191.60 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H8ClF2N/c1-5-2-6(3-9)4-12-7(5)8(10)11/h2,4,8H,3H2,1H3 |
Clave InChI |
HLZCTIANBMVNPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















